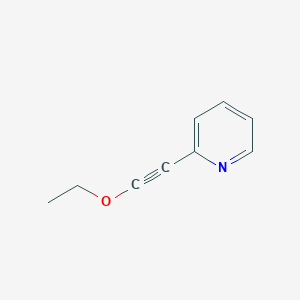
2-(Ethoxyethynyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxyethynyl)pyridine, also known as 2-EEPy, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound is a derivative of pyridine and contains an ethoxyethynyl group, which makes it a valuable building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(Ethoxyethynyl)pyridine is not fully understood, but it is believed to interact with biological targets through covalent bonding or non-covalent interactions. For example, 2-(Ethoxyethynyl)pyridine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. Additionally, 2-(Ethoxyethynyl)pyridine has been shown to interact with DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Ethoxyethynyl)pyridine depend on its specific application and target. For example, 2-(Ethoxyethynyl)pyridine has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Moreover, 2-(Ethoxyethynyl)pyridine has been shown to exhibit herbicidal activity by inhibiting the activity of photosystem II, a crucial component of the photosynthetic machinery in plants.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Ethoxyethynyl)pyridine in lab experiments is its versatility as a building block for the synthesis of various organic compounds. Moreover, 2-(Ethoxyethynyl)pyridine is commercially available and relatively inexpensive, which makes it accessible to researchers. However, 2-(Ethoxyethynyl)pyridine has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity.
Future Directions
There are several future directions for research on 2-(Ethoxyethynyl)pyridine. One direction is to explore its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions. Another direction is to investigate its potential as a molecular probe for imaging and sensing applications. Moreover, further research is needed to understand the mechanism of action of 2-(Ethoxyethynyl)pyridine and its interactions with biological targets, which may lead to the discovery of new drugs and agrochemicals.
Synthesis Methods
The synthesis of 2-(Ethoxyethynyl)pyridine can be achieved through various methods, including the Sonogashira coupling reaction between 2-iodopyridine and ethoxyacetylene, or the reaction between 2-chloropyridine and ethynyl ethyl ether in the presence of a base. The yield of 2-(Ethoxyethynyl)pyridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst used.
Scientific Research Applications
2-(Ethoxyethynyl)pyridine has been widely used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. For example, 2-(Ethoxyethynyl)pyridine has been used in the synthesis of a potent anticancer agent, as well as a herbicide and an insecticide. Moreover, 2-(Ethoxyethynyl)pyridine has been used to prepare conjugated polymers for organic electronic devices, such as solar cells and light-emitting diodes.
properties
CAS RN |
163680-64-6 |
|---|---|
Product Name |
2-(Ethoxyethynyl)pyridine |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(2-ethoxyethynyl)pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-11-8-6-9-5-3-4-7-10-9/h3-5,7H,2H2,1H3 |
InChI Key |
YHCKLMKYDNFKRG-UHFFFAOYSA-N |
SMILES |
CCOC#CC1=CC=CC=N1 |
Canonical SMILES |
CCOC#CC1=CC=CC=N1 |
synonyms |
Pyridine, 2-(ethoxyethynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)
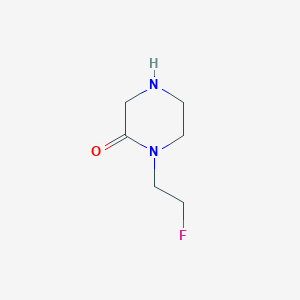
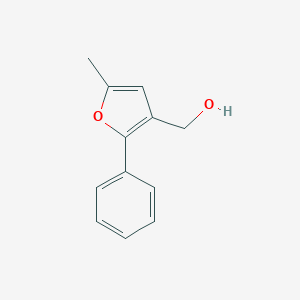
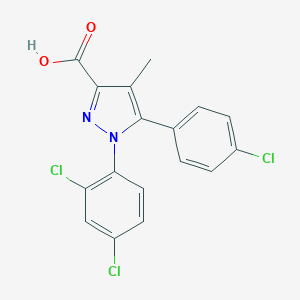
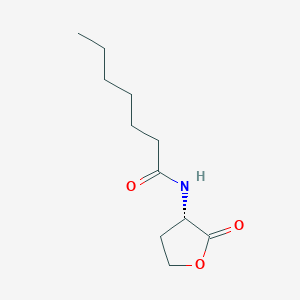
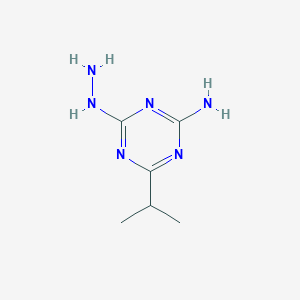

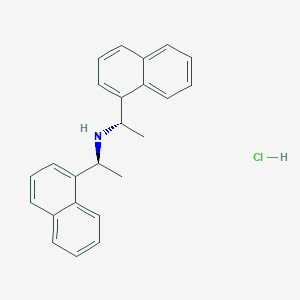
![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
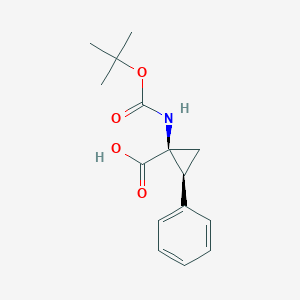
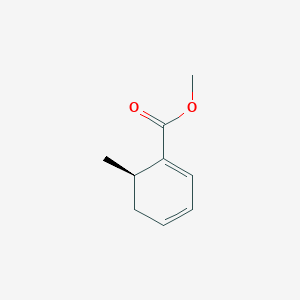
![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
